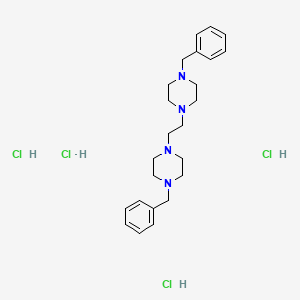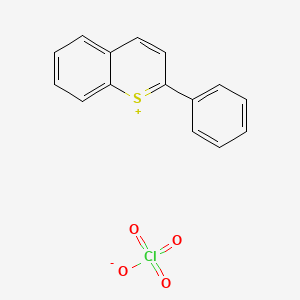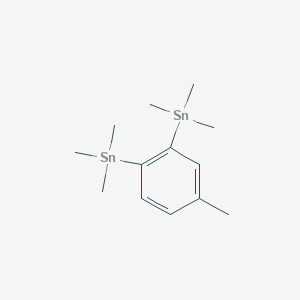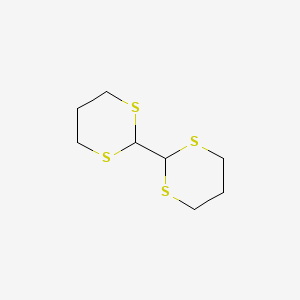
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is a chemical compound with the molecular formula C29H22O It is known for its unique structure, which includes four phenyl groups attached to a penta-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Mecanismo De Acción
The mechanism of action of 1,1,5,5-Tetraphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: A related compound with two phenyl groups instead of four.
Curcumin Analogues: Compounds structurally similar to curcumin, often studied for their biological activities.
Uniqueness
1,1,5,5-Tetraphenylpenta-1,4-dien-3-one is unique due to its four phenyl groups, which confer distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
21086-26-0 |
|---|---|
Fórmula molecular |
C29H22O |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1,1,5,5-tetraphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H22O/c30-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
Clave InChI |
KNTJWCXUBVOBCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)






![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)




